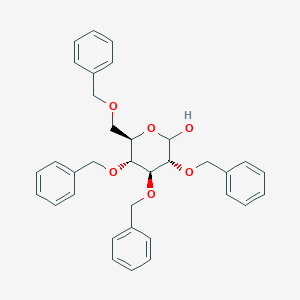

2,3,4,6-Tetra-O-benzyl-D-glucopyranose

概述

描述

Chemical Structure and Role: 2,3,4,6-Tetra-O-benzyl-D-glucopyranose (CAS 4132-28-9; 6564-72-3) is a fully benzyl-protected glucose derivative where hydroxyl groups at positions 2, 3, 4, and 6 are substituted with benzyl ethers. This protection strategy renders the compound highly stable under acidic and basic conditions, making it a cornerstone in glycosylation reactions and multi-step organic syntheses .

准备方法

Traditional Alkylation Methods Using Hydroxide Bases

The foundational approach to synthesizing 2,3,4,6-tetra-O-benzyl-D-glucopyranose involves sequential benzylation of methyl glucoside under strongly basic conditions. Early methods employed sodium hydroxide (NaOH) or potassium hydroxide (KOH) in high-boiling solvents such as n-octane (125.6°C) or dioxane (101.3°C) . In these systems, methyl glucoside is dissolved in the solvent, followed by the addition of benzyl chloride under vigorous stirring and reflux.

Reaction Mechanism and Limitations

The base deprotonates hydroxyl groups on the glucoside, facilitating nucleophilic substitution with benzyl chloride. However, incomplete benzylation and side reactions (e.g., oxidation or elimination) often occur due to the harsh alkaline environment. For example, a 7–8 hour reaction in n-octane yielded only 50% of methyl tetrabenzyl glucoside, requiring subsequent purification via column chromatography . Similarly, KOH in dioxane achieved 80% yield in the first step but necessitated a 6-hour reflux with hydrochloric acid in the second step, culminating in a 46% overall yield .

Improved Metal Hydride-Mediated Benzylation

To overcome inefficiencies in traditional methods, recent protocols utilize metal hydrides such as sodium hydride (NaH) or potassium hydride (KH) as non-nucleophilic bases. These agents enhance reaction rates and selectivity by minimizing side reactions .

Optimized Procedure

In a representative protocol :

-

Step 1 : Methyl glucoside is dissolved in tetrahydrofuran (THF) under nitrogen, followed by the addition of NaH at ≤15°C.

-

Benzyl chloride is added dropwise, and the mixture is stirred at 20–40°C for 1–4 hours.

-

Step 2 : The resulting methyl tetrabenzyl glucoside is hydrolyzed in an acid/alcohol mixture (e.g., propionic acid-water with perchloric acid) at 60–100°C for 2–8 hours.

This method achieves a 97.4% yield in the first step and 79.3% in the second, with no chromatographic purification required .

Table 1: Comparative Yields of Metal Hydride vs. Traditional Methods

| Parameter | Metal Hydride Method | Traditional NaOH Method |

|---|---|---|

| Step 1 Yield | 97.4% | 50% |

| Step 2 Yield | 79.3% | 46% |

| Total Time | 3–12 hours | 14–16 hours |

| Purity (HPLC) | >95% | 40% (pre-purification) |

Acid-Catalyzed Hydrolysis of Protected Sucrose Derivatives

An alternative route leverages sucrose as a cost-effective starting material. Octa-O-benzyl sucrose undergoes acid-catalyzed hydrolysis to yield this compound, bypassing the need for fructose byproduct removal .

Protocol and Conditions

-

Substrate Preparation : Sucrose is fully benzylated to octa-O-benzyl sucrose using benzyl chloride and a phase-transfer catalyst .

-

Hydrolysis : The protected sucrose is treated with hydrochloric acid (HCl) in acetone-water (4:1 v/v) at 50–60°C for 20–60 minutes .

-

Crystallization : The product precipitates as a white solid upon cooling, yielding 62–80% with >95% purity .

This method is advantageous for industrial scalability, as it avoids chromatographic steps and utilizes inexpensive sucrose .

Oxidative Cleavage Approaches

Oxidative methods employ reagents like N-bromosuccinimide (NBS) to cleave thioglycoside intermediates. For example, ethyl 2,3,4,6-tetra-O-benzyl-1-thio-α,β-D-galactopyranoside reacts with NBS in acetone-water, yielding 2,3,4,6-tetra-O-benzyl-D-galactose in 62% yield . While primarily used for galactose derivatives, this approach is adaptable to glucose systems with modifications to reaction stoichiometry .

Industrial-Scale Production Techniques

Industrial protocols prioritize solvent recovery, catalytic efficiency, and waste minimization. A patented method exemplifies this by:

-

Using octa-O-benzyl sucrose without purification.

-

Employing HCl in recyclable solvents (e.g., ethyl acetate).

-

Neutralizing waste acid with sodium hydroxide, reducing environmental impact .

Table 2: Industrial vs. Laboratory-Scale Parameters

Comparative Analysis of Synthetic Methods

Efficiency and Practicality

-

Metal Hydride Methods offer the highest yields (97.4%) and shortest reaction times but require anhydrous conditions .

-

Acid-Catalyzed Hydrolysis is optimal for large-scale production due to low cost and minimal purification .

-

Oxidative Cleavage is niche but valuable for generating analogs like galactose derivatives .

化学反应分析

Types of Reactions

2,3,4,6-Tetra-O-benzyl-D-glucopyranose undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form glucosyl derivatives.

Reduction: Reduction reactions can be used to remove the benzyl protecting groups.

Substitution: The benzyl groups can be substituted with other functional groups to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include N-bromosuccinimide (NBS) and other halogen-based reagents.

Reduction: Catalytic hydrogenation is often used to remove benzyl groups.

Substitution: Various nucleophiles can be used to substitute the benzyl groups under appropriate conditions.

Major Products Formed

The major products formed from these reactions include α-glucopyranosyl chloride and 1-C-α-D-glucopyranosyl derivatives, which are important intermediates in the synthesis of other pharmaceutical compounds .

科学研究应用

Pharmaceutical Applications

1. Synthesis of Pharmaceutical Intermediates

2,3,4,6-Tetra-O-benzyl-D-glucopyranose is utilized as an intermediate in the synthesis of several pharmaceutical compounds. Notably, it plays a role in the development of drugs for treating conditions such as Alzheimer's disease and diabetes. The compound can be converted to various glucosyl derivatives which are crucial in drug formulation .

2. Glycosidase Inhibition

Research indicates that derivatives of this compound exhibit inhibitory effects on glycosidases. This property is particularly relevant for the development of anti-diabetic medications by inhibiting α-glucosidase, which slows carbohydrate digestion and absorption .

3. Vaccine Adjuvants

Recent studies have explored the use of this compound as a component in vaccine formulations. Its ability to enhance immune responses makes it a candidate for vaccine adjuvants .

Synthetic Applications

1. Organic Synthesis

The compound serves as a versatile building block in organic synthesis. It can be transformed into α-glucopyranosyl chloride and other derivatives through various reactions involving Lewis acids and activated aromatic nucleophiles. This versatility allows for the creation of complex carbohydrate structures essential in biochemistry and medicinal chemistry .

2. Chiral Auxiliary

In asymmetric synthesis, this compound acts as a chiral auxiliary. It aids in the formation of enantiomerically enriched products through its ability to influence the stereochemistry of reactions involving organometallic reagents .

Case Studies

作用机制

The mechanism of action of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose primarily involves its role as an intermediate in chemical reactions. The benzyl groups protect the hydroxyl groups of the glucopyranose ring, allowing selective reactions to occur at other positions. This protection is crucial for the synthesis of specific derivatives without unwanted side reactions. The compound itself does not have a direct biological target but facilitates the synthesis of molecules that do .

相似化合物的比较

Comparison with Structurally Similar Compounds

2.1. 2,3,4,6-Tetra-O-benzyl-D-galactopyranose

- Structural Difference : Derived from galactose (C4 hydroxyl in axial position) instead of glucose (C4 hydroxyl equatorial).

- Reactivity : Altered stereoelectronic effects reduce glycosylation efficiency compared to the glucose analog. For example, α-selective allylation yields drop to 70% in galactose derivatives versus 90% in glucose .

- Applications : Primarily used in galactose-specific glycoconjugate synthesis but less versatile due to steric hindrance .

2.2. 2,3,4,6-Tetra-O-benzoyl-alpha-D-galactopyranoside Trichloroacetimidate

- Protection Strategy : Benzoyl (electron-withdrawing) instead of benzyl (electron-donating) groups.

- Reactivity: Benzoyl esters activate the anomeric leaving group, enhancing glycosylation efficiency (e.g., 85% yield in β-linked disaccharides vs. 70% for benzyl-protected analogs) .

- Drawbacks : Benzoyl groups are labile under basic conditions, limiting use in multi-step syntheses .

2.3. 2,3,4,6-Tetra-O-acetyl-D-glucopyranose

- Protection Strategy : Acetyl esters (smaller, less stable) instead of benzyl ethers.

- Reactivity : Rapid deprotection under mild basic conditions (e.g., Zemplén deacetylation) facilitates one-step glycosylations but lacks stability for prolonged reactions.

- Applications : Preferred for mimicking biological glycosylation due to faster kinetics but unsuitable for orthogonal protection strategies .

2.4. Methyl 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranoside

- Structural Difference: Methyl group at the anomeric position forms a stable glycoside, preventing spontaneous hydrolysis.

- Reactivity: Inert as a glycosyl donor but serves as a stable intermediate for C-glycoside synthesis (e.g., allylation yields 70–90% α-selectivity) .

- Applications : Critical in synthesizing functionalized C-allyl derivatives for click chemistry and glycomimetics .

Comparative Data Table

生物活性

2,3,4,6-Tetra-O-benzyl-D-glucopyranose is a derivative of D-glucopyranose that has garnered attention in pharmaceutical and biochemical research due to its potential biological activities. This compound is characterized by its ability to act as an intermediate in the synthesis of various bioactive molecules, particularly in the context of treating diseases such as Alzheimer's and diabetes. Its chemical formula is with a molecular weight of 540.65 g/mol.

This compound is typically synthesized through the selective protection of hydroxyl groups on the glucose molecule. The synthesis involves the use of benzyl groups to protect the hydroxyl functionalities while leaving the anomeric hydroxyl group free for further reactions. The compound can be activated using trifluoroacetic anhydride, allowing it to react with various nucleophiles and form derivatives essential for medicinal chemistry applications .

Antidiabetic Activity

One of the most significant biological activities attributed to this compound is its role in diabetes management. It has been studied as a potential precursor for sodium-glucose cotransporter-2 (SGLT2) inhibitors, which are a class of antidiabetic drugs that promote glucose excretion via urine. These inhibitors are particularly valuable due to their favorable side effect profile compared to traditional antihyperglycemic agents .

Neuroprotective Effects

Research indicates that derivatives of this compound may exhibit neuroprotective properties. This is particularly relevant in the context of Alzheimer's disease, where compounds derived from this glucopyranose have shown potential in inhibiting amyloid-beta aggregation and promoting neuronal survival .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities. Studies suggest that it can inhibit the growth of various pathogens, including bacteria and fungi. Its mechanism may involve disrupting microbial cell wall synthesis or interfering with metabolic pathways critical for pathogen survival .

Synthesis and Evaluation Studies

- Direct Glucosidation : A study demonstrated the direct glucosidation of 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranose with alcohols to produce β-glucosides using a silver trifluoromethanesulfonate activation system. This reaction highlights its utility in synthesizing glycosides with potential biological applications .

- Pharmacological Evaluations : In comparative studies with parent compounds, this compound showed enhanced biological activity in inhibiting certain enzymes related to glucose metabolism. This suggests that structural modifications can significantly influence pharmacological outcomes .

Data Summary Table

常见问题

Basic Research Questions

Q. What is the primary role of benzyl protecting groups in 2,3,4,6-Tetra-O-benzyl-D-glucopyranose for oligosaccharide synthesis?

The benzyl groups protect hydroxyl functionalities on the glucose scaffold, preventing undesired side reactions during glycosylation. Unlike acetyl groups, benzyl ethers are stable under both acidic and basic conditions, enabling selective deprotection via hydrogenolysis or Birch reduction. This allows sequential glycosylation steps in complex carbohydrate synthesis .

Q. What is a standard synthetic route to prepare this compound from D-glucose?

A typical protocol involves stepwise benzylation of D-glucose using benzyl bromide (BnBr) in the presence of a strong base (e.g., NaH or Ag2O). Reaction progress is monitored by TLC, and intermediates are purified via column chromatography. Final characterization relies on NMR (e.g., ¹³C DEPT for substitution patterns) and mass spectrometry .

Q. How does this compound compare to acetylated glucose derivatives in glycosylation efficiency?

Benzyl groups offer superior steric protection compared to acetyl groups, reducing unwanted hydrolysis. However, their bulkiness may slow reaction kinetics. Acetylated derivatives (e.g., 2,3,4,6-Tetra-O-acetyl-D-glucopyranose) are more reactive but require milder deprotection conditions (e.g., Zemplén deacetylation) .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges in glycosylation reactions using this compound?

Steric hindrance from benzyl groups can lead to low yields in certain glycosidic bond formations. Strategies include:

- Catalyst optimization : Using Lewis acids like BF₃·Et₂O to activate glycosyl donors (e.g., trichloroacetimidates) .

- Temperature control : Lower temperatures favor kinetic control, reducing side reactions .

- Orthogonal protection : Combining benzyl with temporary protecting groups (e.g., levulinoyl) for sequential deprotection .

Q. How do benzyl groups influence the anomeric effect and stereochemical outcomes in glycosylation?

The bulky benzyl groups at C-2, C-3, C-4, and C-6 positions restrict the approach of glycosyl acceptors, favoring β-selectivity via the trans-decalin effect. Neighboring group participation is minimized compared to acetylated donors, where C-2 acetates can direct α-selectivity .

Q. What advanced analytical techniques resolve structural ambiguities in benzyl-protected glucopyranose derivatives?

- NMR spectroscopy : 2D NOESY/ROESY to confirm anomeric configuration and benzyl group spatial arrangement.

- X-ray crystallography : For unambiguous determination of glycosidic bond stereochemistry.

- HRMS (ESI-Orbitrap) : Validates molecular weight and purity, critical for complex glycoconjugates .

Q. Methodological Considerations

- Reaction Monitoring : Use TLC with ceric ammonium molybdate staining to track glycosylation progress .

- Purification : Employ flash chromatography with gradients of hexane/EtOAc for intermediates.

- Contradiction Analysis : Conflicting reports on benzyl group steric effects can arise from solvent polarity differences; DMF may enhance reactivity compared to CH₂Cl₂ .

属性

IUPAC Name |

(3R,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H36O6/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-35H,21-25H2/t30-,31-,32+,33-,34?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGOMAWHSXRDAKZ-BKJHVTENSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@H](C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H36O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001232816 | |

| Record name | 2,3,4,6-Tetrakis-O-(phenylmethyl)-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001232816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

540.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4132-28-9 | |

| Record name | 2,3,4,6-Tetrakis-O-(phenylmethyl)-D-glucopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4132-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,6-Tetrakis-O-(phenylmethyl)-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001232816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Glucopyranose, 2,3,4,6-tetrakis-O-(phenylmethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。